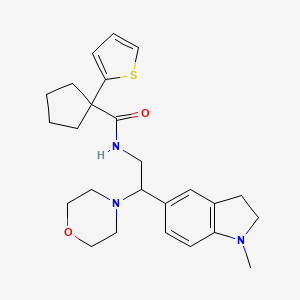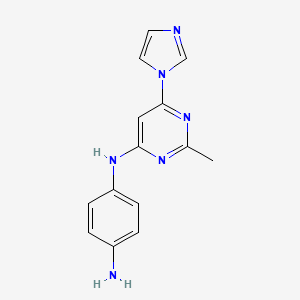
N1-(6-(1H-イミダゾール-1-イル)-2-メチルピリミジン-4-イル)ベンゼン-1,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is a compound that features an imidazole ring, a pyrimidine ring, and a benzene ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyrimidine ring is a six-membered heterocyclic compound with two nitrogen atoms
科学的研究の応用
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.
作用機序
Target of Action
The primary targets of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine are currently unknown. The compound is a derivative of imidazole, a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives often interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exert a wide range of effects at the molecular and cellular level, depending on their specific targets . These can include modulation of receptor or enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine typically involves the formation of the imidazole and pyrimidine rings followed by their coupling with a benzene diamine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) or copper iodide (CuI). The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups on the benzene ring can be reduced to amines.
Substitution: The hydrogen atoms on the imidazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the nitro groups on the benzene ring can produce benzene diamines .
類似化合物との比較
Similar Compounds
Similar compounds include other imidazole and pyrimidine derivatives, such as:
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)benzimidazole
- 2,6-Bis(2-benzimidazolyl)pyridine
- Imidazo[1,2-a]pyridine
- 2-(2-Hydroxyphenyl)-1H-benzimidazole .
Uniqueness
N1-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific combination of imidazole, pyrimidine, and benzene rings, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable subject of research .
特性
IUPAC Name |
4-N-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6/c1-10-17-13(19-12-4-2-11(15)3-5-12)8-14(18-10)20-7-6-16-9-20/h2-9H,15H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVPSKRRQKMIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 2-[(3,4-dimethoxyanilino)methylidene]propanedioate](/img/structure/B2463711.png)
![5-[1-(dimethylamino)ethyl]-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2463714.png)
![3-(3-chlorophenyl)-N-(2-phenylethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2463715.png)
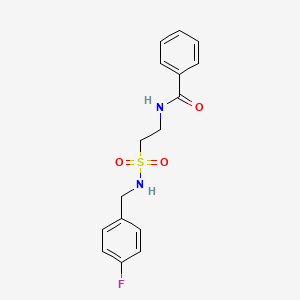
![3,4-dichloro-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2463720.png)
![3-[1-(2-Cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2463721.png)
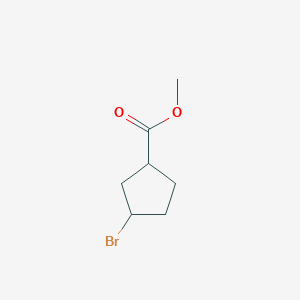
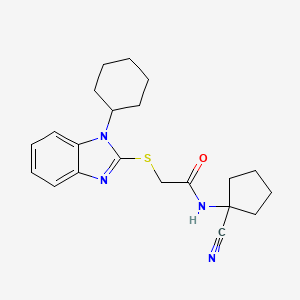
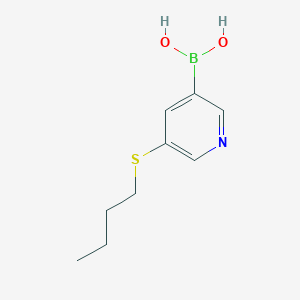
![4-(3-methoxyphenethyl)-1-(4-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463726.png)
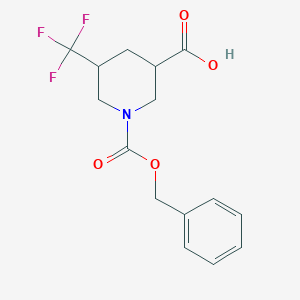
![5-Nitro-6-(2-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2463729.png)
![N-[2-(2-methylpropylcarbamoyl)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2463730.png)
